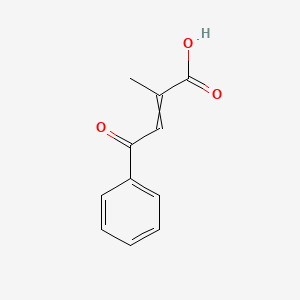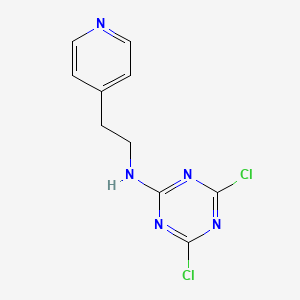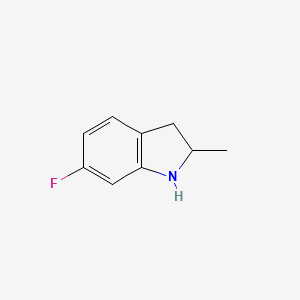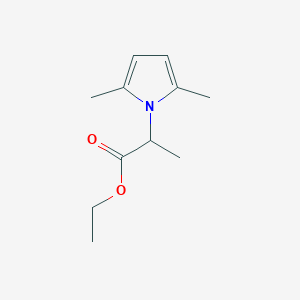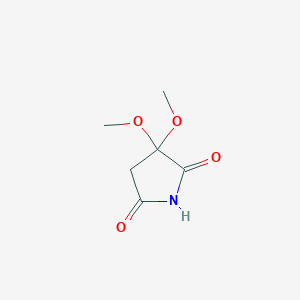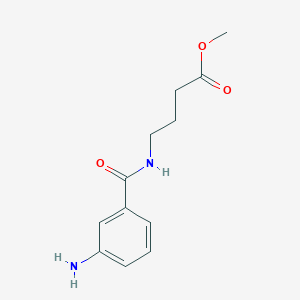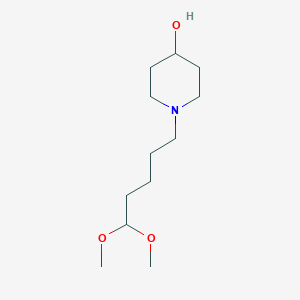
1-(5,5-Dimethoxypentyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethoxypentyl)piperidin-4-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethoxypentyl)piperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and acetal groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. Subsequent functionalization steps introduce the hydroxyl group at the 4-position and the dimethyl acetal group at the pentanal moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow reactions may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,5-Dimethoxypentyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethoxypentyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethoxypentyl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and acetal groups may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the hydroxyl and acetal groups.
4-Hydroxypiperidine: Contains the hydroxyl group but lacks the pentanal dimethyl acetal moiety.
Pentanal dimethyl acetal: Contains the acetal group but lacks the piperidine ring.
Uniqueness
1-(5,5-Dimethoxypentyl)piperidin-4-ol is unique due to the combination of the piperidine ring, hydroxyl group, and acetal moiety. This combination imparts specific chemical and biological properties that are not present in the simpler analogs.
Eigenschaften
Molekularformel |
C12H25NO3 |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
1-(5,5-dimethoxypentyl)piperidin-4-ol |
InChI |
InChI=1S/C12H25NO3/c1-15-12(16-2)5-3-4-8-13-9-6-11(14)7-10-13/h11-12,14H,3-10H2,1-2H3 |
InChI-Schlüssel |
KWMGMOOHOXNWBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCN1CCC(CC1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


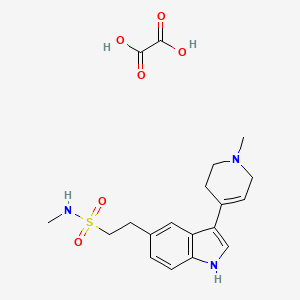
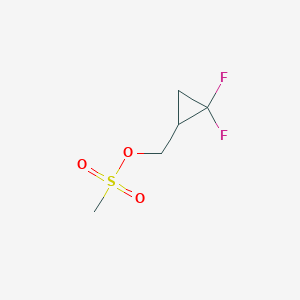
![N-[(S)-1-Phenylethyl]formamide](/img/structure/B8617192.png)

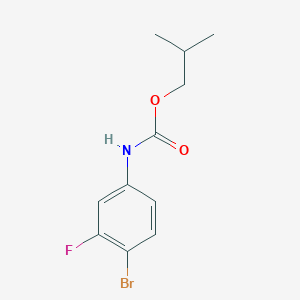
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B8617219.png)
![7-Chloro-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8617226.png)
